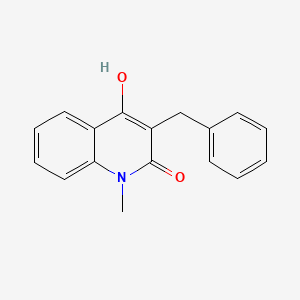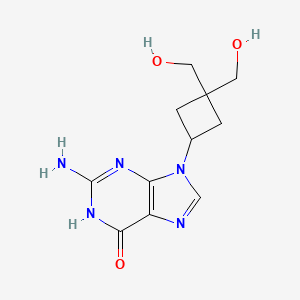
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a purine base and a cyclobutyl group with hydroxymethyl substituents, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- typically involves multiple steps, starting with the preparation of the cyclobutyl precursor. The cyclobutyl group is then functionalized with hydroxymethyl groups through a series of reactions, including hydroxylation and protection-deprotection steps. The final step involves the coupling of the functionalized cyclobutyl group with the purine base under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, chromatography, and recrystallization may be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted purine derivatives.
科学的研究の応用
6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism by which 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations.
類似化合物との比較
Similar Compounds
6H-Purin-6-one, 2-amino-9-(2-hydroxyethyl)-1,9-dihydro-: Similar structure but with a hydroxyethyl group instead of the cyclobutyl group.
6H-Purin-6-one, 2-amino-9-(3-hydroxypropyl)-1,9-dihydro-: Contains a hydroxypropyl group, offering different chemical properties and reactivity.
6H-Purin-6-one, 2-amino-9-(4-hydroxybutyl)-1,9-dihydro-: Features a hydroxybutyl group, which may affect its biological activity and applications.
Uniqueness
The uniqueness of 6H-Purin-6-one, 2-amino-9-(3,3-bis(hydroxymethyl)cyclobutyl)-1,9-dihydro- lies in its cyclobutyl group with bis(hydroxymethyl) substituents, which provides distinct chemical and biological properties. This structure allows for unique interactions with molecular targets and offers potential advantages in various applications, such as increased stability and specificity in biological systems.
特性
CAS番号 |
130368-81-9 |
|---|---|
分子式 |
C11H15N5O3 |
分子量 |
265.27 g/mol |
IUPAC名 |
2-amino-9-[3,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)6-1-11(2-6,3-17)4-18/h5-6,17-18H,1-4H2,(H3,12,14,15,19) |
InChIキー |
MQUOKLYYCVUIOB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CO)CO)N2C=NC3=C2N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
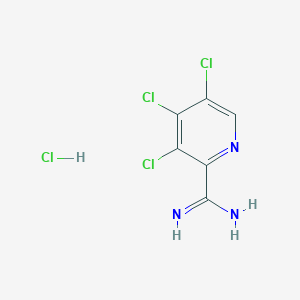




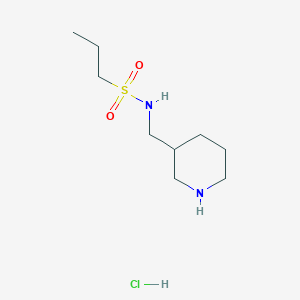
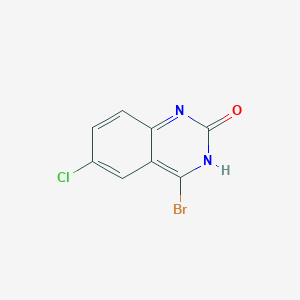

![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)


